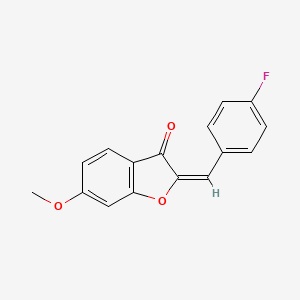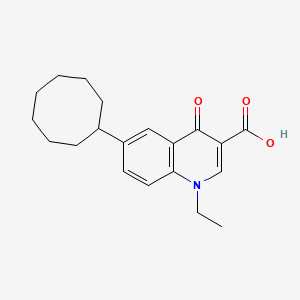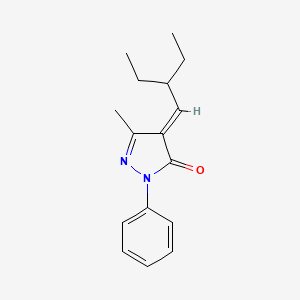
(5-tert-Butyl-4,5-dihydro-1,2-oxazol-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(tert-butyl)-4,5-dihydroisoxazol-3-yl)methanol: is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-(tert-butyl)-4,5-dihydroisoxazol-3-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl isocyanide with an appropriate aldehyde or ketone in the presence of a base to form the isoxazole ring. The reaction conditions typically include the use of solvents such as acetonitrile or ethanol and bases like potassium carbonate or sodium hydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (5-(tert-butyl)-4,5-dihydroisoxazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Substitution: Reagents like thionyl chloride or phosphorus tribromide in the presence of a base
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halides or ethers.
Applications De Recherche Scientifique
Chemistry: In chemistry, (5-(tert-butyl)-4,5-dihydroisoxazol-3-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a useful tool in biochemical studies.
Medicine: In medicine, (5-(tert-butyl)-4,5-dihydroisoxazol-3-yl)methanol has potential applications as a drug candidate. Its unique structure and reactivity may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mécanisme D'action
The mechanism of action of (5-(tert-butyl)-4,5-dihydroisoxazol-3-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the isoxazole ring can participate in various chemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Hexamethylacetone: A ketone with a similar tert-butyl group but lacking the isoxazole ring.
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: A compound with a similar tert-butyl group but different ring structure.
Uniqueness: (5-(tert-butyl)-4,5-dihydroisoxazol-3-yl)methanol is unique due to the presence of both the isoxazole ring and the methanol moiety.
Propriétés
Numéro CAS |
110212-86-7 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(5-tert-butyl-4,5-dihydro-1,2-oxazol-3-yl)methanol |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)7-4-6(5-10)9-11-7/h7,10H,4-5H2,1-3H3 |
Clé InChI |
LKRRIIFJGFDCOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CC(=NO1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12915290.png)


![3-Hydroxy-2-{1-[6-(methylsulfanyl)-9h-purin-9-yl]-2-oxoethoxy}propanal](/img/structure/B12915318.png)
![5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B12915330.png)

![N''-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine](/img/structure/B12915348.png)

![sodium;chromium(3+);3-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]methylideneamino]-5-nitro-2-oxidobenzenesulfonate](/img/structure/B12915352.png)
![Isoxazolo[5,4-E][1,4]thiazepine](/img/structure/B12915355.png)


![Acetamide, 2-(pentylthio)-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B12915370.png)

